2-(4-bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c18-15-6-7-16(14(10-15)11-20)22-12-17(21)19-9-8-13-4-2-1-3-5-13/h1-7,10-11H,8-9,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCBXHUUOGBMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=C(C=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501209383 | |
| Record name | 2-(4-Bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501209383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692279-90-6 | |
| Record name | 2-(4-Bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=692279-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501209383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide typically involves multiple steps:
Bromination: The starting material, 2-hydroxybenzaldehyde, undergoes bromination to introduce the bromo group at the 4-position.
Etherification: The brominated product is then reacted with 2-phenylethylamine to form the phenoxy linkage.
Acetylation: The final step involves acetylation of the amine group to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: The major product would be 2-(4-bromo-2-carboxyphenoxy)-N-(2-phenylethyl)acetamide.
Reduction: The major product would be 2-(4-bromo-2-hydroxyphenoxy)-N-(2-phenylethyl)acetamide.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-(4-bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(4-Bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide
- CAS No.: 692279-90-6
- Molecular Formula: C₁₇H₁₅BrNO₃
- Molecular Weight : 362.22 g/mol
- Key Features: Contains a bromo-substituted phenoxy group, a reactive formyl group, and a 2-phenylethylamide side chain.
Yield optimization likely depends on substituent steric and electronic effects .
Comparative Analysis with Structural Analogs
Substituent Variations in Phenoxy-Acetamide Derivatives
The following table compares key structural and physicochemical properties of the target compound with similar derivatives:
Physicochemical Properties
- Lipophilicity : The 2-phenylethyl group enhances lipophilicity, favoring membrane permeability. In contrast, methoxy-substituted analogs () exhibit higher polarity, reducing cell permeability .
Biological Activity
The compound 2-(4-bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide is of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a bromine atom, a formyl group, and an acetamide moiety. These functional groups contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. Additionally, the bromo group may participate in halogen bonding, enhancing the compound's interaction with biological macromolecules.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing phenoxy groups can effectively inhibit bacterial growth, suggesting that this compound may also possess similar capabilities .
Anticancer Properties
Several studies have investigated the anticancer potential of related compounds. For example, derivatives of phenoxy acetamides have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
Study 1: Anticancer Activity
In a study focusing on the synthesis and evaluation of phenoxy acetamides, compounds demonstrated significant cytotoxicity against human tumor cell lines. The study highlighted that modifications in the structure, such as the introduction of electron-withdrawing groups like bromine, enhanced the anticancer activity .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of phenoxy derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the presence of halogen atoms increased antibacterial activity due to enhanced binding to bacterial enzymes .
Data Tables
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(4-bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide?
The compound can be synthesized via nucleophilic aromatic substitution. A typical approach involves reacting 4-bromo-2-hydroxybenzaldehyde with 2-bromo-N-(2-phenylethyl)acetamide in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux. Stirring for 24 hours allows the phenoxy group to form, followed by solvent evaporation and purification via column chromatography. Monitoring reaction progress with TLC is critical .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm the presence of the formyl group (δ ~10 ppm in ¹H NMR) and bromine substitution patterns.
- FTIR : Identification of carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.
- Single-crystal XRD : For unambiguous determination of molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .
Q. What safety protocols should be followed during handling?
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
- In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Consult a physician immediately.
- Store in a cool, dry place away from incompatible reagents (e.g., strong oxidizing agents) .
Advanced Research Questions
Q. How can crystallographic disorder be resolved during structure refinement?
Use SHELXL for refinement, leveraging constraints and restraints for disordered regions. Analyze difference Fourier maps to identify electron density outliers. For ambiguous cases, partial occupancy modeling or split-site refinement may be required. Validate results with R-factor convergence (<5%) and goodness-of-fit (S > 0.9) .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Substituent variation : Replace the bromine atom with other halogens (Cl, I) or electron-withdrawing groups (NO₂) to modulate electronic effects.
- Scaffold modification : Introduce heterocycles (e.g., triazoles, oxadiazoles) to enhance binding affinity.
- In silico docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., enzymes, receptors) before synthesis .
Q. How can low synthetic yields be optimized?
- Reaction conditions : Increase reaction time (48+ hours) or temperature (reflux in DMF) to improve conversion.
- Purification : Employ gradient elution in column chromatography (hexane/ethyl acetate) or recrystallization from ethanol.
- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
Q. What analytical approaches address contradictory spectral data?
- Cross-validation : Compare XRD bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16 B3LYP/6-31G*).
- Dynamic NMR : Resolve conformational exchange broadening by acquiring spectra at elevated temperatures.
- Mass spectrometry (HRMS) : Confirm molecular formula accuracy to rule out impurities .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
